Product packaging for 2-Methylphenyl 3-methylbenzoate(Cat. No.:)

2-Methylphenyl 3-methylbenzoate

Cat. No.: B311065
M. Wt: 226.27 g/mol
InChI Key: CVIIZZATSCKIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylphenyl 3-methylbenzoate is a synthetic organic compound with the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol. It is classified as a benzoate ester, specifically the ester formed between 3-methylbenzoic acid and 2-methylphenol (o-cresol) . This compound is provided as a high-purity material for research and development purposes. As a benzoate ester, this compound is of significant interest in organic chemistry and materials science research. It serves as a valuable reference standard and building block in synthetic chemistry, particularly in studies involving esterification methodologies and the development of novel synthetic routes . Researchers can utilize it to explore structure-property relationships or as a precursor in the synthesis of more complex molecules. The safety and handling information for this compound should be reviewed prior to use. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B311065 2-Methylphenyl 3-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2-methylphenyl) 3-methylbenzoate

InChI

InChI=1S/C15H14O2/c1-11-6-5-8-13(10-11)15(16)17-14-9-4-3-7-12(14)2/h3-10H,1-2H3

InChI Key

CVIIZZATSCKIJE-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC2=CC=CC=C2C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=C2C

Origin of Product

United States

Synthetic Methodologies for 2 Methylphenyl 3 Methylbenzoate and Analogous Structures

Esterification Reactions for Benzoate (B1203000) Synthesis

Esterification is a fundamental reaction in organic chemistry, and several approaches have been refined for the synthesis of benzoate esters. organic-chemistry.orgathabascau.ca These methods typically involve the reaction of a carboxylic acid with an alcohol or phenol (B47542).

The most traditional method for ester synthesis is the Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. athabascau.caorganic-chemistry.orgcerritos.edu For the synthesis of an aryl benzoate like 2-methylphenyl 3-methylbenzoate (B1238549), this would involve the direct reaction of 3-methylbenzoic acid and 2-methylphenol.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orguomustansiriyah.edu.iqmasterorganicchemistry.commasterorganicchemistry.com The hydroxyl group of the phenol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgcerritos.edumasterorganicchemistry.com Following a proton transfer and the elimination of a water molecule, the ester is formed. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com

Fischer esterification is a reversible equilibrium reaction. athabascau.caorganic-chemistry.orguomustansiriyah.edu.iqmasterorganicchemistry.commasterorganicchemistry.com To drive the reaction toward the product side, strategies such as using an excess of one reactant or removing water as it is formed (e.g., by azeotropic distillation) are often employed. organic-chemistry.orgcerritos.edu However, the direct esterification of phenols can be less efficient than with alcohols due to the lower nucleophilicity of the phenolic hydroxyl group. masterorganicchemistry.comiajpr.com

To overcome the limitations of liquid acid catalysts, such as recovery and environmental concerns, solid acid catalysts have been developed. mdpi.comresearchgate.net These include materials like zirconium/titanium solid acids, which have shown effectiveness in catalyzing the esterification of various benzoic acids. mdpi.comresearchgate.netresearchgate.net These catalysts are often reusable and can simplify product purification. mdpi.com

Table 1: Comparison of Acid Catalysts for Benzoate Synthesis

Catalyst Type Examples Advantages Disadvantages
Brønsted Acids H₂SO₄, p-TsOH, HCl Low cost, readily available Corrosive, difficult to separate from product, generates acidic waste. mdpi.comresearchgate.net
Lewis Acids FeCl₃·6H₂O, Hafnium(IV) salts, Zirconium(IV) salts High catalytic activity, can be used for sensitive substrates May require specific reaction conditions, potential for side reactions.

| Solid Acids | Zirconia-based catalysts, Zeolites, Graphene oxide | Reusable, environmentally friendly, easy separation. mdpi.comresearchgate.net | May have lower activity than homogeneous catalysts, potential for pore diffusion limitations. |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.inindexcopernicus.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time, increased product yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.inindexcopernicus.com

In the context of benzoate ester synthesis, microwave irradiation can significantly shorten the time required for esterification. For example, the synthesis of propyl benzoate from benzoic acid and n-propanol with a sulfuric acid catalyst can be completed in minutes under microwave heating, compared to longer periods needed for conventional refluxing. rasayanjournal.co.in This rapid, volumetric heating can overcome the activation energy barrier of the reaction more effectively. rasayanjournal.co.in The advantages of this approach make it a key technique in green chemistry, as it reduces energy consumption and often minimizes the need for solvents. rasayanjournal.co.in

Table 2: Conventional vs. Microwave-Assisted Esterification

Reaction Heating Method Catalyst Reaction Time Yield
Hydrolysis of Benzamide Conventional Acid 1 hour ~90%
Hydrolysis of Benzamide Microwave Acid 3 minutes 97% rasayanjournal.co.in
Synthesis of Propyl Benzoate Conventional H₂SO₄ >30 minutes Moderate

| Synthesis of Propyl Benzoate | Microwave | H₂SO₄ | 6 minutes | High rasayanjournal.co.in |

Precursor-Based Synthetic Routes

The synthesis of 2-methylphenyl 3-methylbenzoate can be approached by considering its constituent precursors: a derivative of 3-methylbenzoic acid and a derivative of 2-methylphenol.

While direct esterification of 3-methylbenzoic acid is feasible, using more reactive derivatives can lead to higher yields and milder reaction conditions. The most common derivative is the acyl chloride, in this case, 3-methylbenzoyl chloride.

Acyl chlorides are highly electrophilic and react readily with phenols. This reaction, a form of O-acylation, is a nucleophilic acyl substitution. It is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. researchgate.net

Phase-transfer catalysis (PTC) offers an efficient alternative for this transformation. lew.rotandfonline.com In this method, the phenol is deprotonated by an aqueous base (e.g., NaOH), and the resulting phenoxide ion is transferred into an organic phase by a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt). lew.ro In the organic phase, it reacts rapidly with the acyl chloride. lew.ro This technique is known for its simplicity, rapid reaction times (often minutes at low temperatures), and high yields. lew.rotandfonline.com

Table 3: Reactivity of Methylbenzoic Acid and Its Derivatives

Reagent Reaction Partner Conditions Reactivity/Notes
3-Methylbenzoic Acid 2-Methylphenol Strong acid catalyst (e.g., H₂SO₄), heat Equilibrium reaction; moderate yields unless water is removed. organic-chemistry.org
3-Methylbenzoyl Chloride 2-Methylphenol Base (e.g., pyridine) or PTC High reactivity, fast reaction, often quantitative yields. lew.rotandfonline.com

| 3-Methylbenzoic Anhydride | 2-Methylphenol | Acid or base catalyst | More reactive than the carboxylic acid but less so than the acyl chloride. |

The phenolic component, 2-methylphenol (o-cresol), is a bidentate nucleophile, meaning it can potentially react at the hydroxyl oxygen (O-acylation) or on the aromatic ring (C-acylation, a Friedel-Crafts reaction). For the synthesis of the desired ester, O-acylation must be favored.

O-acylation is kinetically controlled and occurs faster, while C-acylation is thermodynamically controlled and favored in the presence of catalysts like AlCl₃. Therefore, to synthesize this compound, conditions that favor kinetic control are used, such as reacting 2-methylphenol with an acylating agent (like 3-methylbenzoyl chloride or anhydride) in the absence of a Friedel-Crafts catalyst. Base catalysis, which increases the nucleophilicity of the phenol by deprotonating it, strongly promotes O-acylation.

Advanced Synthetic Strategies for Substituted Benzoate Esters

For substrates that are sensitive, sterically hindered, or prone to side reactions under acidic conditions, several advanced esterification methods have been developed. These reactions proceed under mild conditions and often provide excellent yields where traditional methods fail.

Mitsunobu Reaction: The Mitsunobu reaction is a versatile method for forming esters from carboxylic acids and alcohols (or phenols) under mild, neutral conditions. researchgate.netwikipedia.orgmissouri.edunih.gov The reaction is a redox-condensation process that uses a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The mechanism involves the activation of the alcohol/phenol by the PPh₃/DEAD reagent system, making the hydroxyl group a good leaving group. wikipedia.orgmissouri.edu The carboxylate anion, formed by deprotonation of the carboxylic acid, then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion. wikipedia.org The Mitsunobu reaction has been shown to be an effective method for the esterification of various benzoic acids with phenols, producing good to excellent yields. researchgate.net It is particularly useful when other methods fail. researchgate.net

Steglich Esterification: The Steglich esterification is another mild procedure for forming esters, particularly useful for sterically hindered substrates or acid-labile compounds. wikipedia.orgresearchgate.netorganic-chemistry.org This method uses a coupling reagent, dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgprovinciajournal.comyoutube.com

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. wikipedia.orgorganic-chemistry.org The alcohol or phenol then attacks this intermediate to form the ester. The role of DMAP is crucial; it acts as an acyl transfer agent by reacting with the O-acylisourea to form a reactive N-acylpyridinium salt, which is then readily attacked by the alcohol, preventing a side reaction where the intermediate rearranges to a stable N-acylurea. wikipedia.orgorganic-chemistry.org The byproduct of the reaction is dicyclohexylurea (DCU), a solid that can be removed by filtration. wikipedia.org

Table 4: Comparison of Advanced Esterification Methods

Method Key Reagents Conditions Advantages Limitations
Mitsunobu Reaction PPh₃, DEAD/DIAD Neutral, typically room temp. or 0 °C Mild conditions, high yields, good for sensitive substrates. researchgate.netnih.gov Stoichiometric byproducts (triphenylphosphine oxide, reduced azodicarboxylate) can complicate purification. acs.org
Steglich Esterification DCC, DMAP Neutral, room temp. Mild conditions, effective for sterically hindered substrates. wikipedia.orgorganic-chemistry.org DCC can cause allergic reactions; the DCU byproduct can be difficult to remove completely. wikipedia.org

| Acylation via Acyl Chlorides | Acyl Chloride, Base/PTC | Often low temp. (0 °C to RT) | Very fast, high yielding, versatile. lew.rotandfonline.com | Acyl chlorides can be moisture-sensitive; generates HCl byproduct. |

Organometallic Coupling Reactions in Benzoate Functionalization (e.g., Sonogashira Coupling)

Organometallic coupling reactions are indispensable tools for forming carbon-carbon bonds, enabling the functionalization of aromatic rings like those in benzoate esters. The Sonogashira coupling, a prominent example, involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction typically proceeds under mild conditions, often at room temperature, making it suitable for complex molecule synthesis. wikipedia.org

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (e.g., an iodinated benzoate ester), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate.

Transmetalation : A copper acetylide, formed in situ from the terminal alkyne, copper(I) salt, and base, transfers the alkyne group to the palladium(II) complex.

Reductive Elimination : The two organic groups on the palladium center (the aryl benzoate and the alkyne) couple, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

While the Sonogashira reaction is primarily used for C-C bond formation, it serves as an excellent method for the late-stage functionalization of benzoate precursors. For instance, research has demonstrated a highly regioselective Sonogashira cross-coupling on polyhalogenated arenes, including benzoate derivatives. In one study, a palladium-catalyzed reaction was used to selectively couple a terminal alkyne to the less sterically hindered C–I bond of a methyl benzoate derivative, yielding a functionalized product. This highlights the reaction's utility in modifying specific positions on a benzoate ring system. nih.gov

Variations of the reaction have been developed to overcome challenges such as the undesired homocoupling of alkynes (Glaser coupling), which can be promoted by the copper co-catalyst. Copper-free Sonogashira protocols have been successfully developed to avoid these side products. wikipedia.orgnih.gov

ReactantsCatalyst SystemBase/SolventConditionsProductYieldReference
2-Iodobenzoic acid and PhenylacetylenePd(II) complex with mesoionic carbene ligandCs₂CO₃ / DMF100 °C, 12 h3-Phenylisocoumarin94% nih.gov
Methyl p-iodobenzoate and PhenylacetylenePd(dba)₂·CHCl₃ / Polymeric phosphine ligand / CuIEt₃NRoom Temp.Methyl 4-(phenylethynyl)benzoateHigh wikipedia.org
2-Iodo-N-methylbenzamide and 1-OctynePd(II) complex with mesoionic carbene ligandCs₂CO₃ / DMF100 °C, 12 h2-Hexyl-3-methylene-2,3-dihydroisoquinolin-1(4H)-one88% nih.gov

Phase Transfer Catalysis in Benzoate Ester Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. mdpi.com This methodology is particularly effective for the synthesis of benzoate esters from carboxylate salts (e.g., sodium benzoate), which are soluble in water, and organohalides, which are soluble in organic solvents. doi.org PTC offers several advantages, including the use of mild reaction conditions, high reaction rates and yields, and operational simplicity. mdpi.com

The mechanism of PTC in esterification involves a catalyst, typically a quaternary ammonium or phosphonium (B103445) salt (e.g., Aliquat 336, tetrabutylammonium (B224687) bromide), which carries the benzoate anion from the aqueous phase into the organic phase. doi.orgcrdeepjournal.org In the organic phase, the now-solubilized and highly reactive "naked" benzoate anion reacts with the alkylating agent (e.g., benzyl (B1604629) chloride) to form the ester product. The catalyst then returns to the aqueous phase to repeat the cycle.

Research has explored various parameters to optimize PTC esterification, including the choice of catalyst, organic solvent, temperature, and agitation speed. For example, in the synthesis of benzyl benzoate from sodium benzoate and benzyl chloride, Aliquat 336 has been shown to be an effective catalyst in a chlorobenzene-water system. researchgate.net Novel dual-site phase-transfer catalysts have also been developed, which can form a third liquid phase containing a high concentration of the catalytic intermediate, significantly enhancing reaction rates. researchgate.net The efficiency of the reaction can be further improved by using ultrasonic irradiation. researchgate.net

Aqueous ReactantOrganic ReactantCatalystSolvent SystemTemperatureYieldReference
Sodium BenzoateBenzyl ChlorideTetrabutylammonium IodideToluene / WaterN/AHigh doi.org
Sodium Benzoate2-Phenoxyethyl bromide1,4-bis(trihexylammoniomethyl)benzene dibromide (BTHAMBB)N/A / Water60 °C72.7% researchgate.net
Benzoic Acid1-BromobutaneTetrabutylammonium bromide (TBAB)Dodecane / Water90 °C>95% mdpi.com
Phthalic Acid1-BromobutaneTetrabutylammonium bromide (TBAB)Dodecane / Water90 °C~85% mdpi.com

Cascade Reactions for Complex Benzoate Derivatization

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. nih.gov This approach offers remarkable efficiency in terms of atom economy, step economy, and reduced waste generation, making it a highly attractive strategy for synthesizing complex molecules from simple precursors. rsc.orgorganic-chemistry.org

In the context of benzoate derivatization, cascade reactions can be employed to build intricate molecular architectures onto a benzoate scaffold in a single operation. A notable example is the synthesis of methyl 2-chlorosulfonyl-3-methylbenzoate. A patented process describes a cascade method where 2-nitro-3-methyl benzoate is first reacted with benzyl isothiourea hydrochloride to form a benzyl thioether intermediate. google.com This intermediate is not isolated but is directly subjected to an oxidative chlorination to yield the final product. This one-pot procedure simplifies the process, avoids purification of the intermediate, and is suitable for industrial production. google.com

Another powerful cascade strategy involves the combination of different catalytic processes. For instance, a sequential palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization has been used to synthesize a library of complex heterocyclic derivatives from 2-iodobenzoic acid and various terminal alkynes. nih.gov In this one-pot process, the initial C-C coupling product undergoes a subsequent cyclization reaction, catalyzed by the same palladium complex, to form isocoumarin (B1212949) derivatives in good to excellent yields. This demonstrates how cascade reactions can rapidly increase molecular complexity from a relatively simple benzoate starting material. nih.gov

Starting Material(s)Key ReagentsReaction TypeProductYieldReference
2-Nitro-3-methyl benzoate, Benzyl isothiourea hydrochlorideAlkali, Oxidant (e.g., Chlorine)Nucleophilic substitution / OxidationMethyl 2-chlorosulfonyl-3-methylbenzoateHigh google.com
2-Iodobenzoic acid, Terminal alkynesPd(II) complex, Cs₂CO₃Sonogashira coupling / CyclizationIsocoumarin derivatives75-94% nih.gov
1-(2-Allyloxyaryl)-2-yn-1-ols, Amines, COPd(OAc)₂, dpppDeallylation / Aminocarbonylative Heterocyclization2-Benzofuran-2-ylacetamidesHigh researchgate.net
N-(2-hydroxylaryl)enaminonesPIDA, Et₃N, Air (O₂)Iminoenol trapping / Aerobic oxidative ring construction2-Hydroxybenzo[b] researchgate.netrsc.orgoxazinsup to 84% organic-chemistry.org

Reaction Mechanisms and Chemical Reactivity of 2 Methylphenyl 3 Methylbenzoate

Ester Hydrolysis Mechanisms

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base and proceeds through different mechanisms.

Acid-Catalyzed Hydrolysis Investigations

The acid-catalyzed hydrolysis of esters, including 2-Methylphenyl 3-methylbenzoate (B1238549), is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org This is followed by the nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (2-methylphenol) regenerates the acid catalyst and produces the carboxylic acid (3-methylbenzoic acid). libretexts.org The reaction is typically performed by heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.org

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen: This step increases the electrophilic character of the carbonyl carbon.

Nucleophilic attack by water: A water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of the alcohol: The protonated alcohol leaves, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl is deprotonated by water to regenerate the acid catalyst and form the carboxylic acid.

Nucleophilic Acyl Substitution Mechanisms

The hydrolysis of 2-Methylphenyl 3-methylbenzoate under both acidic and basic conditions proceeds via a nucleophilic acyl substitution mechanism. The most common pathway for base-promoted hydrolysis is the BAc2 mechanism, which involves a bimolecular nucleophilic attack at the acyl carbon. stackexchange.com In this process, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, eliminating the 2-methylphenoxide leaving group to form 3-methylbenzoic acid, which is subsequently deprotonated by the base to yield the carboxylate salt. libretexts.orglibretexts.org

An alternative, less common mechanism is the BAl2 pathway, which involves a bimolecular nucleophilic attack on the alkyl carbon. stackexchange.com This SN2-type reaction would involve the hydroxide ion attacking the phenyl carbon of the ester bond. However, this is highly unlikely for this compound due to the high energy of the sp2-hybridized carbon-oxygen bond and the steric hindrance around the aromatic ring. The BAc2 mechanism is the overwhelmingly favored pathway for the hydrolysis of this type of ester. stackexchange.com

MechanismDescriptionApplicability to this compound
BAc2 Bimolecular, base-promoted, acyl-oxygen cleavage. Nucleophile attacks the carbonyl carbon.Primary mechanism . The carbonyl carbon is the most electrophilic site.
BAl2 Bimolecular, base-promoted, alkyl-oxygen cleavage. Nucleophile attacks the alkyl (phenyl) carbon.Highly unlikely . Steric hindrance and the strength of the aryl-oxygen bond prevent this pathway.

Enzymatic Hydrolysis of Benzoate (B1203000) Esters

Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of benzoate esters. While specific studies on this compound are not prevalent, the general mechanism involves the active site of the enzyme, which typically contains a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate). The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the enzyme's active site. This is followed by the release of the alcohol portion (2-methylphenol) and the formation of an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (3-methylbenzoic acid) and regenerating the active enzyme. Cytochrome P-450 has also been shown to catalyze the oxidative cleavage of carboxylic acid esters. nih.gov

Electrophilic Aromatic Substitution on Substituted Phenyl and Benzoate Moieties

Both aromatic rings of this compound can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.

On the 2-Methylphenyl Ring: The hydroxyl group (as part of the ester) is an activating, ortho, para-director. The methyl group is also an activating, ortho, para-director. The combined effect of these two groups will strongly direct incoming electrophiles to the positions ortho and para to the ester linkage, with the methyl group further influencing the regioselectivity.

On the 3-Methylbenzoate Ring: The ester group is a deactivating, meta-director due to its electron-withdrawing nature. ma.edustackexchange.com The methyl group is an activating, ortho, para-director. Therefore, the position of electrophilic attack will be a balance between these competing effects. The positions ortho and para to the methyl group (positions 2, 4, and 6) are activated, while the positions meta to the ester group (positions 5) are the least deactivated. Nitration of methyl benzoate, for example, yields primarily the meta-substituted product. wikipedia.org

The general mechanism involves the generation of a strong electrophile, which then attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. grabmyessay.com A base then removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. mnstate.edu

RingSubstituent EffectsPredicted Major Product Position(s)
2-Methylphenyl -O-Ester (Activating, o,p-director), -CH₃ (Activating, o,p-director)Positions 4 and 6 (para and ortho to the ester, and meta and ortho to the methyl)
3-Methylbenzoate -COOR (Deactivating, m-director), -CH₃ (Activating, o,p-director)Positions 2, 4, and 6 relative to the methyl group.

Free Radical Reactions Involving Benzoate Ester Frameworks

Benzoate esters can participate in free radical reactions, often initiated by the abstraction of a hydrogen atom or through photochemically promoted electron transfer. libretexts.org The presence of methyl groups on this compound provides benzylic hydrogens, which are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical.

Hydroxyl radicals can react with the benzoate moiety through addition to the aromatic ring or by abstracting a hydrogen atom. researchgate.netrsc.org Studies on benzoic acid have shown that the addition of a hydroxyl radical is more favorable than hydrogen abstraction in the aqueous phase. rsc.org The reaction rates follow the order of meta > para > ortho addition. researchgate.net Benzoate can also act as a photosensitizer, forming free radicals upon irradiation that can initiate other reactions, such as polymer crosslinking. researchgate.net

Oxidative and Reductive Transformations of Benzoate Esters

The this compound molecule has several sites that can undergo oxidation or reduction.

Oxidation:

The methyl groups on both aromatic rings can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄, CrO₃). ncert.nic.in It is possible to stop the oxidation at the aldehyde stage with suitable reagents. ncert.nic.in

The aromatic rings themselves can be degraded under very harsh oxidative conditions.

The ester group is generally resistant to oxidation, but oxidative cleavage can be achieved under specific enzymatic conditions, for instance, by cytochrome P-450. nih.gov

Reduction:

The ester group can be reduced to two alcohols (3-methylbenzyl alcohol and 2-methylphenol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. organic-chemistry.org

The aromatic rings can be reduced under catalytic hydrogenation (e.g., H₂/Ni or Rh), although this typically requires high pressures and temperatures. organic-chemistry.org

Aromatic esters can undergo deoxygenative coupling reactions catalyzed by transition metals like palladium, which involves the oxidative addition of the C(acyl)-O bond to the metal center. acs.org

TransformationReagent/ConditionProducts
Oxidation of Methyl Groups KMnO₄, heat2-(carboxy)phenyl 3-(carboxy)benzoate
Reduction of Ester LiAlH₄, then H₂O3-methylbenzyl alcohol and 2-methylphenol
Reduction of Aromatic Rings H₂, Rh/C (high pressure, temp)2-methylcyclohexyl 3-methylcyclohexanecarboxylate

Rearrangement Reactions within Benzoate Ester Systems

Benzoate esters, particularly aryl benzoates like this compound, are known to undergo characteristic rearrangement reactions, most notably the Fries rearrangement and its photochemical counterpart, the photo-Fries rearrangement. These reactions are of significant industrial and synthetic importance for the preparation of hydroxyaryl ketones. libretexts.orgwikipedia.org

The Fries Rearrangement: This reaction involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). wikipedia.orgbrainly.comsemanticscholar.org The acyl group from the ester migrates to the aryl ring, resulting in ortho- and para-substituted products. brainly.comsemanticscholar.org The generally accepted mechanism, while not definitively determined, involves the coordination of the Lewis acid to the carbonyl oxygen of the acyl group. This coordination polarizes the ester bond, leading to the formation of an acylium carbocation intermediate. brainly.comsemanticscholar.org This electrophile then attacks the aromatic ring in a process akin to a Friedel-Crafts acylation. libretexts.orgbrainly.com

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions.

Temperature: Lower temperatures tend to favor the formation of the para-product (kinetic control), while higher temperatures yield more of the ortho-product (thermodynamic control). brainly.comsemanticscholar.orgquora.com The increased stability of the ortho-isomer at higher temperatures is often attributed to the formation of a stable bidentate complex with the aluminum catalyst. libretexts.orgbrainly.com

Solvent: The use of non-polar solvents typically favors the formation of the ortho-substituted product, whereas an increase in solvent polarity promotes para-substitution. libretexts.orgbrainly.com

Cross-over experiments, where two different esters are reacted together, have shown that the reaction can proceed through both intramolecular (within the same molecule) and intermolecular (between different molecules) pathways. researchgate.netchemicke-listy.cz For this compound, the 2-methyl group on the phenyl ring would sterically hinder ortho-migration to one of the ortho positions, potentially influencing the product ratio.

The Photo-Fries Rearrangement: This is a photochemical variant of the Fries rearrangement that occurs under UV light, without the need for a catalyst. wikipedia.orgbrainly.com The reaction proceeds via a different mechanism involving the homolytic cleavage of the ester's carbon-oxygen bond to form a radical pair within a solvent cage. nih.gov These radicals can then recombine to form the ortho- and para-acyl phenols. nih.gov The product distribution in the photo-Fries rearrangement is a result of the competition between in-cage radical recombination and out-of-cage diffusion. nih.gov In homogeneous media like cyclohexane (B81311) or methanol, irradiation of aryl benzoates typically yields a mixture of substituted 2-hydroxybenzophenones, phenols, and benzoic acid. nih.govresearchgate.net

Summary of Fries Rearrangement Variants for Aryl Benzoates
Reaction TypeConditionsMechanismPrimary ProductsSelectivity Factors
Fries RearrangementLewis Acid (e.g., AlCl₃), HeatIonic (Acylium Carbocation)Ortho- and Para-Hydroxyaryl KetonesHigh Temp → Ortho; Low Temp → Para; Non-polar Solvent → Ortho
Photo-Fries RearrangementUV LightRadicalOrtho- and Para-Hydroxyaryl Ketones, PhenolsSolvent Polarity, Organized Media (e.g., Micelles)

Structure-Reactivity Relationship Studies in Benzoate Esters

The relationship between the structure of a benzoate ester and its chemical reactivity is a cornerstone of physical organic chemistry. These relationships are often quantified by studying reaction kinetics, with the alkaline hydrolysis of esters serving as a common model system. The electronic and steric effects of substituents on both the benzoyl (acyl) and the phenyl (aryl) portions of the molecule play a critical role in determining the reaction rates.

Electronic Effects: The reactivity of the ester's carbonyl group is highly sensitive to the electronic properties of substituents on the aromatic rings.

Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), increase the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack, thereby increasing the rate of hydrolysis. brainly.com

Electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, decrease the electrophilicity of the carbonyl carbon. brainly.com They donate electron density to the ring, which can delocalize to the carbonyl group, making it less reactive towards nucleophiles and thus slowing the hydrolysis rate. brainly.comlibretexts.org

In this compound, the 3-methyl group on the benzoyl ring acts as a weak electron-donating group via induction, which would slightly decrease the ester's reactivity compared to an unsubstituted benzoate.

The Hammett Equation: For meta- and para-substituted aromatic compounds, the influence of electronic effects on reaction rates and equilibria can often be quantified using the Hammett equation:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends on the specific substituent and its position), and ρ is the reaction constant (which measures the sensitivity of the reaction to substituent effects). wikipedia.org The alkaline hydrolysis of substituted phenyl benzoates and ethyl benzoates has been shown to correlate well with Hammett plots for meta and para substituents. libretexts.orgresearchgate.netresearchgate.net

The Ortho Effect: The Hammett equation generally fails for ortho-substituted compounds. libretexts.orglibretexts.org This is because ortho substituents can exert influences beyond simple electronic effects. These "ortho effects" are a combination of:

Steric Hindrance: The substituent's physical bulk can impede the approach of a nucleophile to the reaction center. In the case of this compound, the 2-methyl group on the phenoxy ring provides significant steric hindrance around the ester linkage, which would be expected to decrease the rate of reactions like hydrolysis. rsc.org Studies on the hydrolysis of ortho-substituted phenyl benzoates have shown that the steric term is a significant factor. rsc.org

Proximity Effects: These can include intramolecular hydrogen bonding, direct field effects, and conformational changes.

Studies on the alkaline hydrolysis of various ortho-substituted phenyl benzoates, including 2-chloro, 2-fluoro, and 2-methyl derivatives, have required modified correlation equations that explicitly account for inductive, resonance, and steric components to accurately model their reactivity. rsc.org The inductive effect of an ortho-substituent is often found to be less impactful than that of the same substituent in the para position. rsc.org

General Substituent Effects on the Alkaline Hydrolysis Rate of Benzoate Esters
Substituent PositionSubstituent TypeEffect on Carbonyl CarbonEffect on Hydrolysis RateGoverning Factors
Meta / ParaElectron-Donating (e.g., -CH₃, -OCH₃)Decreased ElectrophilicityDecreaseInductive & Resonance Effects (Hammett Correlation)
Meta / ParaElectron-Withdrawing (e.g., -NO₂, -Cl)Increased ElectrophilicityIncreaseInductive & Resonance Effects (Hammett Correlation)
OrthoAny (e.g., -CH₃)VariableGenerally DecreaseSteric Hindrance, Proximity/Field Effects ("Ortho Effect")

Spectroscopic Characterization Methodologies for 2 Methylphenyl 3 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of organic molecules. For 2-Methylphenyl 3-methylbenzoate (B1238549), both ¹H and ¹³C NMR spectroscopy are employed for its complete structural elucidation.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The splitting of signals, known as spin-spin coupling, reveals the number of neighboring non-equivalent protons. libretexts.org

In the ¹H NMR spectrum of 2-Methylphenyl 3-methylbenzoate, distinct signals are observed for the aromatic protons and the methyl protons. The aromatic protons of both the 2-methylphenyl and 3-methylbenzoyl groups typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.2 ppm. The chemical shifts and coupling patterns of these aromatic protons are influenced by the positions of the methyl and ester functional groups. The two methyl groups on the phenyl rings give rise to singlet peaks, typically in the range of δ 2.2 to 2.6 ppm. The integration of the peak areas corresponds to the number of protons giving rise to the signal. rsc.orgrsc.org

¹H NMR Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons 7.0 - 8.2 Multiplet -
Methyl Protons (on 2-methylphenyl) ~2.23 Singlet -
Methyl Protons (on 3-methylbenzoyl) ~2.41 Singlet -

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 (¹³C) NMR for Structural Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. docbrown.info Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum, typically around δ 165 ppm. The aromatic carbons resonate in the range of approximately δ 120 to 150 ppm. The chemical shifts of these carbons are influenced by the substituent groups on the aromatic rings. The methyl carbons attached to the aromatic rings appear in the most upfield region of the spectrum, usually between δ 16 and 22 ppm. rsc.org

¹³C NMR Data for this compound

Carbon Type Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) ~165
Aromatic Carbons 120 - 150
Methyl Carbons (-CH₃) 16 - 22

Note: The exact chemical shifts can vary based on experimental conditions.

Advanced NMR Techniques for Conformational Analysis

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments, can be employed to gain deeper insights into the conformational preferences of this compound. numberanalytics.comipb.ptauremn.org.br Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing information about the spatial arrangement of the different parts of the molecule. ipb.pt For instance, the conformation around the ester linkage and the relative orientation of the two aromatic rings can be investigated. iucr.org The dihedral angle between the benzene (B151609) and benzoyl rings is a key conformational parameter. iucr.org Computational modeling, often used in conjunction with experimental NMR data, can help to determine the most stable conformations of the molecule. auremn.org.br

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups. docbrown.info In the IR spectrum of this compound, the most prominent absorption band is due to the stretching vibration of the carbonyl group (C=O) of the ester, which typically appears in the region of 1730-1750 cm⁻¹. Other characteristic absorptions include C-O stretching vibrations of the ester group, which are usually observed in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions. The C-H stretching vibrations of the aromatic rings and methyl groups are found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ range. rsc.orggoogle.com

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (Ester) Stretching 1730 - 1750
C-O (Ester) Stretching 1250 - 1300, 1100 - 1150
Aromatic C-H Stretching 3000 - 3100
Methyl C-H Stretching 2850 - 2960

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the mass spectrum of this compound (C₁₅H₁₄O₂), the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight, approximately 226.27 g/mol .

Upon ionization, typically by electron impact (EI), the molecular ion undergoes fragmentation, breaking at its weakest bonds. The fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. For an ester like this compound, the most common fragmentation pathway involves the cleavage of the ester linkage. The stability of the resulting fragments, particularly carbocations and acylium ions, dictates the relative intensity of the peaks in the mass spectrum. libretexts.org

The primary fragmentation pathways and expected prominent ions include:

Formation of the 3-methylbenzoyl cation: Cleavage of the C-O bond of the ester results in the formation of the m-toluoyl cation ([CH₃C₆H₄CO]⁺). This is often a highly stable acylium ion and is expected to produce a major peak at m/z 119 . libretexts.org

Formation of the 2-methylphenoxyl radical cation: The other part of the molecule can form the 2-methylphenoxyl radical cation ([CH₃C₆H₄O]⁺˙) with an m/z of 108 .

Formation of a tropylium-like ion: Loss of the entire ester group or subsequent fragmentation of the aromatic rings can lead to the formation of a methyl-substituted tropylium (B1234903) ion ([C₇H₇]⁺) or related aromatic cations, resulting in a peak at m/z 91 .

Formation of the benzoyl cation: Loss of the methyl group from the m-toluoyl cation can result in the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 .

The relative abundance of these fragments helps in confirming the specific isomeric structure of the compound. The base peak, which is the most intense peak in the spectrum, is typically the most stable fragment formed. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IonFormula of FragmentNotes
226Molecular Ion [M]⁺[C₁₅H₁₄O₂]⁺Represents the intact molecule that has been ionized.
1193-Methylbenzoyl Cation (m-Toluoyl Cation)[C₈H₇O]⁺A stable acylium ion, expected to be a prominent peak. libretexts.org
1082-Methylphenoxyl Radical Cation[C₇H₈O]⁺˙Represents the phenolic portion of the ester.
91Tropylium-like Cation[C₇H₇]⁺A common fragment for toluene-containing compounds.
105Benzoyl Cation[C₇H₅O]⁺Results from the loss of a methyl group from the m-toluoyl cation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation in the solid state. acs.org

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. acs.orgmdpi.com Software such as SHELXT is often used for direct structure solution. acs.org

While specific crystallographic data for this compound is not available in the reviewed literature, data for the closely related isomer, 2-Methylphenyl 4-methylbenzoate , provides valuable insight into the expected structural features. nih.gov The analysis of this isomer reveals key structural parameters that are likely to be similar in this compound, such as the dihedral angle between the two aromatic rings and the planarity of the ester group. mdpi.comnih.gov In related structures, the angle between the planes of the two benzene rings is a critical parameter, often influenced by the steric hindrance of the methyl substituents. iucr.org For example, in 2-(2-methylphenyl)-1,3-thiazolo[4,5-b]pyridine, the dihedral angle between the methylbenzene and thiazolopyridine groups is 36.61 (5)°. iucr.org

Table 2: Illustrative Crystal Structure Data for the Isomer 2-Methylphenyl 4-methylbenzoate

ParameterValueSource
Compound 2-Methylphenyl 4-methylbenzoate nih.gov
Molecular FormulaC₁₅H₁₄O₂ nih.gov
CCDC Number700580 nih.gov
Crystal SystemMonoclinic
Space GroupP 1 2₁/c 1
a (Å)13.910(3)
b (Å)6.0020(12)
c (Å)14.801(3)
β (°)100.95(3)
V (ų)1211.2(4)
Z4

Note: This data is for an isomer and serves as a representative example of the type of information obtained from X-ray crystallography.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The chromophores within this compound—the two substituted benzene rings and the carbonyl group—are responsible for its UV absorption. up.ac.za

The absorption of UV radiation promotes electrons from a lower energy molecular orbital (usually a π orbital in aromatic systems) to a higher energy molecular orbital (π). up.ac.za Benzene and its derivatives typically show two main absorption bands originating from π→π transitions: a strong primary band around 180-220 nm and a weaker, structured secondary band around 250-280 nm. up.ac.za The substitution on the benzene rings and the conjugation with the ester's carbonyl group are expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands.

Studies on similar compounds, such as 2-methylphenyl cinnamate, indicate that the lowest excited triplet (T₁) states possess mainly ³ππ* character. nih.gov The deactivation pathways for the excited state are predominantly through non-radiative processes like internal conversion to the ground state. nih.gov The specific absorption maxima (λ_max) depend on the solvent used, though for non-polar molecules this effect may be minimal. academie-sciences.fr

Table 3: Expected Electronic Transitions for this compound

Wavelength Region (nm)Transition TypeChromophoreNotes
~200-240π → πSubstituted Benzene Rings, CarbonylA high-energy, high-intensity transition (E-band). up.ac.za
~250-290π → πSubstituted Benzene RingsA lower-intensity transition (B-band), which may show vibrational fine structure. up.ac.za
>300n → πCarbonyl GroupA very low-intensity, often forbidden transition that may be obscured by the more intense π→π bands.

Elemental Analysis Techniques

Elemental analysis, most commonly performed via combustion analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. This data is used to verify the empirical formula and assess the purity of the sample. acs.org

In this method, a precisely weighed sample of this compound is burned in an excess of oxygen. The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. From these masses, the original mass percentages of carbon and hydrogen in the sample are calculated. youtube.com The percentage of oxygen is typically determined by subtracting the sum of the carbon and hydrogen percentages from the total mass of the sample.

For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula, C₁₅H₁₄O₂. acs.org

Table 4: Elemental Composition of this compound

ElementMolecular FormulaTheoretical Mass % (Calculated)Experimental Mass % (Found)
Carbon (C)C₁₅H₁₄O₂79.62%Value obtained from experimental measurement
Hydrogen (H)C₁₅H₁₄O₂6.24%Value obtained from experimental measurement
Oxygen (O)C₁₅H₁₄O₂14.14%Value obtained by difference

Computational Chemistry Studies of 2 Methylphenyl 3 Methylbenzoate

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. Current time information in Lau, FJ.evitachem.com It is particularly effective for calculating the optimized molecular geometry and electronic properties of organic molecules like 2-Methylphenyl 3-methylbenzoate (B1238549).

A typical DFT study begins by optimizing the molecule's geometry to find its lowest energy conformation. Current time information in Lau, FJ. This involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located. For 2-Methylphenyl 3-methylbenzoate, this would determine the precise bond lengths, bond angles, and dihedral angles, particularly the orientation of the two substituted phenyl rings relative to the central ester group. Functionals like B3LYP, combined with a suitable basis set such as 6-311++G(d,p), are commonly used for this purpose to achieve a balance between accuracy and computational cost.

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the dipole moment, and atomic charges, which together describe the molecule's polarity and electronic landscape. Current time information in Lau, FJ.

Reaction Energy Profile Calculations for Mechanistic Elucidation

Reaction energy profiles are crucial for understanding the mechanism of a chemical reaction, detailing the energy changes as reactants are converted into products. These profiles map the potential energy of the system against a reaction coordinate, identifying transition states, intermediates, and the activation energies for each step.

For this compound, a relevant reaction to study would be its synthesis, for instance, via the esterification of 2-cresol with 3-methylbenzoyl chloride. Computational methods like DFT can be used to model the reactants, the tetrahedral intermediate, and the final products. By calculating the energies of these species and the transition states that connect them, one can construct an energy profile. This profile would reveal whether the reaction is exothermic or endothermic and identify the rate-determining step by locating the highest activation energy barrier. Such calculations provide deep mechanistic insights that can be difficult to obtain experimentally.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy, shape, and symmetry of these orbitals are key to understanding reaction pathways.

For this compound, FMO analysis would involve calculating and visualizing the HOMO and LUMO. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO indicates the region most susceptible to accepting electrons in a reaction with a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and greater polarizability. This analysis helps in predicting how this compound would interact with other reagents, for example, in electrophilic or nucleophilic substitution reactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. This method provides quantitative insight into bonding interactions, charge distribution, and intramolecular charge transfer (hyperconjugation).

In an NBO analysis of this compound, the occupancies of the NBOs are calculated. Deviations from the ideal integer values (2 for a bond, 2 for a lone pair, 0 for an antibond) indicate delocalization. The analysis quantifies the stabilization energies associated with these delocalizations, such as the interaction between a lone pair on an oxygen atom and the antibonding orbital (σ*) of an adjacent C-C or C-O bond. This reveals the extent of electron delocalization from the oxygen lone pairs into the phenyl rings and across the ester linkage, which influences the molecule's structure, stability, and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution and reactivity of a molecule. It is mapped onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attractive to nucleophiles.

For this compound, an MEP map would highlight the most negative potential around the carbonyl oxygen of the ester group, indicating its role as the primary site for protonation or interaction with Lewis acids. The aromatic rings would show regions of negative potential above and below the plane due to the π-electron clouds, while the hydrogen atoms would exhibit positive potential. The MEP map provides a comprehensive picture of the molecule's electrostatic landscape, guiding predictions about its non-covalent interactions and reactive sites.

Thermodynamic Property Predictions

Computational chemistry can be used to predict various thermodynamic properties of a molecule in the gas phase, such as enthalpy of formation (ΔH_f°), entropy (S°), and heat capacity (C_v). These calculations are typically performed using the results from a DFT frequency analysis, which provides the necessary vibrational, rotational, and translational energy contributions.

For this compound, theoretical calculations could provide an estimate of its standard enthalpy of formation, a key value for assessing its stability and the energetics of reactions in which it participates. Similarly, predictions of heat capacity and entropy as a function of temperature can be made. These computed thermodynamic data are valuable, especially when experimental measurements are unavailable, and are essential for chemical process design and understanding chemical equilibria.

Derivatization Strategies and Synthetic Transformations of 2 Methylphenyl 3 Methylbenzoate

Methyl Ester Formation from Carboxylic Acid Precursors Using Diazoalkanes

The formation of methyl esters from carboxylic acids is a fundamental reaction in organic synthesis. One highly efficient method involves the use of diazoalkanes, most commonly diazomethane (B1218177) (CH₂N₂). This method can be applied to the carboxylic acid precursor of the title compound, 3-methylbenzoic acid, to form methyl 3-methylbenzoate (B1238549).

Diazomethane is a yellow, toxic, and potentially explosive gas that is typically prepared and used as an ethereal solution without isolation. wikipedia.orglibretexts.org The reaction with a carboxylic acid is rapid and clean, proceeding under mild conditions. researchgate.net The mechanism involves two main steps:

Acid-Base Reaction : The acidic proton of the carboxylic acid (pKa ≈ 4-5) is transferred to the basic diazomethane molecule. This initial proton transfer is the rate-determining step and results in the formation of a methyldiazonium cation and a carboxylate anion. wikipedia.orgspcmc.ac.in

Nucleophilic Substitution : The carboxylate anion then acts as a nucleophile, attacking the methyl group of the highly unstable methyldiazonium cation in an S_N_2 reaction. This displaces molecular nitrogen (N₂), an exceptionally stable leaving group, to yield the methyl ester. libretexts.orgyoutube.com

The reaction is highly efficient due to the irreversible loss of nitrogen gas, which drives the reaction to completion. youtube.com This method is particularly advantageous for sensitive substrates or for preparing esters where other methods, like Fischer esterification, might fail or lead to side reactions. spcmc.ac.in However, the hazardous and explosive nature of diazomethane necessitates careful handling and the use of specialized equipment. wikipedia.org

An alternative, safer reagent is trimethylsilyldiazomethane (B103560) (TMSDM), which can also be used for the methylation of carboxylic acids, often in the presence of methanol. researchgate.net

Functional Group Interconversions on the Aromatic Rings

The two aromatic rings of 2-methylphenyl 3-methylbenzoate offer multiple sites for functional group interconversions, allowing for the synthesis of a wide array of derivatives. These transformations can target the methyl groups or the aromatic rings themselves.

Transformations on the 2-Methylphenyl (o-cresol) Moiety: The o-cresol (B1677501) portion of the ester can undergo various reactions. The methyl group can be oxidized to produce alcohols, aldehydes, or carboxylic acids. For instance, the methyl group of cresols can be transformed under specific oxidative conditions. researchgate.net The aromatic ring can be hydrogenated to yield 2-methyl-cyclohexanol or 2-methyl-cyclohexanone, depending on the catalyst and reaction conditions, with platinum-based catalysts being effective. osti.gov Furthermore, the phenolic ring can be subjected to electrophilic substitution reactions, though the positions are directed by the existing hydroxyl (ester) and methyl groups.

Transformations on the 3-Methylbenzoyl (m-toluic acid) Moiety: The m-toluic acid moiety provides similar opportunities for modification.

Bromination: The methyl group can be selectively halogenated. For example, tert-butyl 2-methylbenzoate (B1238997) can be converted to tert-butyl 2-(bromomethyl)benzoate using N-bromosuccinimide (NBS) and a radical initiator like AIBN. rasayanjournal.co.in A similar transformation would be applicable to the 3-methyl isomer.

Oxidation: The methyl group can be oxidized. Anaerobic consortia of microorganisms have been shown to carboxylate and dehydroxylate 2-cresol to 3-methylbenzoic acid, demonstrating a biological pathway for this type of transformation. nih.gov Certain bacteria can also degrade m-cresol (B1676322) via oxidation of the methyl group to form intermediates that eventually lead to benzoate (B1203000). cdnsciencepub.com

Coupling Reactions: The aromatic ring can be modified through metal-catalyzed cross-coupling reactions. For example, after converting a methyl group to a bromomethyl group, further substitutions can be made. rasayanjournal.co.in Alternatively, introducing a halogen onto the aromatic ring allows for reactions like the Suzuki coupling, where a phenyl group can be added to create a biphenyl (B1667301) structure. chemicalbook.com

These interconversions are foundational in synthetic organic chemistry, enabling the systematic modification of molecules to tune their physical, chemical, and biological properties. fiveable.memit.eduorganic-chemistry.org

Chiral Derivatization for Enantiomeric Analysis

While this compound is an achiral molecule, its precursors can be used in chiral derivatization for the analysis of enantiomers. Chiral analysis is essential in the pharmaceutical and chemical industries, as enantiomers of a chiral compound can have different biological activities. wikipedia.org

The primary strategy is indirect enantiomer separation, where a racemic mixture is reacted with a single enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard achiral chromatography techniques like HPLC or GC. wikipedia.org

For example, to determine the enantiomeric purity of a chiral alcohol, it could be derivatized by reacting it with 3-methylbenzoyl chloride (the acid chloride of one of the precursors). This would produce diastereomeric 3-methylbenzoate esters, which could then be separated. Similarly, a racemic carboxylic acid could be esterified with an enantiomerically pure chiral derivative of 2-methylphenol.

Another approach involves direct separation using chiral stationary phases (CSPs) in HPLC. indexcopernicus.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with benzoate or phenylcarbamate derivatives, are widely used for this purpose. indexcopernicus.comresearchgate.net They work by forming transient diastereomeric complexes with the analytes, allowing for chiral recognition based on a "three-point interaction" model. wikipedia.orgindexcopernicus.com For instance, the enantiomers of various chiral benzoates have been successfully separated on dinitrobenzoylphenylglycine and cellulose-based CSPs. indexcopernicus.comscirp.org The separation efficiency often depends on the specific substituents on the benzoate ring. researchgate.net Research has shown that even for achiral benzoate esters, spontaneous chiral ordering can occur in certain liquid crystal phases, a phenomenon detectable by circular dichroism. acs.org

Environmental Fate and Degradation Pathways of Benzoate Esters

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2-Methylphenyl 3-methylbenzoate (B1238549), key abiotic degradation pathways include thermal, photolytic, and hydrolytic processes.

Thermal Degradation Studies

In the case of 2-Methylphenyl 3-methylbenzoate, thermal decomposition would likely lead to the formation of 3-methylbenzoic acid and 2-methylphenol (o-cresol). The general decomposition of methyl benzoate (B1203000), when heated, is known to emit fumes containing carbon monoxide and carbon dioxide epa.gov. The decomposition temperature for commercial cresyl diphenyl phosphate, a related aryl phosphate, is reported to be above 300°C service.gov.uk. It is reasonable to infer that this compound possesses significant thermal stability, with decomposition occurring at elevated temperatures.

Photolytic Degradation Mechanisms

Photolytic degradation, driven by the energy of sunlight, represents a significant environmental degradation pathway for many aromatic compounds. The photolysis of aromatic esters can be complex, often involving rearrangements and cleavage reactions researchgate.netepa.gov. For instance, the photolysis of benzyl (B1604629) benzoate in ethanol (B145695) when exposed to sunlight can yield a number of products, including benzaldehyde (B42025) and benzoic acid, through the formation of benzoyl radicals nih.gov.

The photochemistry of aryl esters can be influenced by the solvent and the presence of photosensitizers. The photodecomposition of phenyl benzoate in inert solvents has been studied, providing insights into the mechanism of cleavage researchgate.net. For this compound, it is anticipated that UV radiation could induce a photo-Fries rearrangement, leading to the formation of substituted hydroxybenzophenones, or cleavage of the ester bond to form 3-methylbenzoyl and 2-methylphenoxyl radicals. These reactive radical intermediates would then undergo further reactions with other molecules in the environmental matrix. The photodegradation of organic UV filters, which include benzoate esters, has been shown to be influenced by environmental factors such as dissolved organic matter and the presence of nitrates researchgate.net. The degradation of cresols, one of the potential products of photolysis, by photochemically produced hydroxyl radicals in the atmosphere is known to be rapid nih.gov.

Hydrolytic Degradation in Environmental Matrices

Hydrolysis is a primary mechanism for the degradation of esters in aqueous environments. The rate of hydrolysis is significantly influenced by pH, temperature, and the chemical structure of the ester epa.gov. For benzoate esters, hydrolysis can be catalyzed by both acids and bases, with base-catalyzed hydrolysis generally being the dominant pathway in environmental matrices where the pH is typically neutral to slightly alkaline oieau.frjcsp.org.pk.

The hydrolysis of this compound involves the cleavage of the ester bond to yield 3-methylbenzoic acid and 2-methylphenol (o-cresol). Studies on substituted methyl and phenyl benzoates have shown that the rate of hydrolysis is dependent on the electronic properties of the substituents on both the acyl and phenyl portions of the molecule oieau.frresearchgate.net. Electron-withdrawing groups generally increase the rate of hydrolysis, while electron-donating groups decrease it. The methyl groups on both the benzoyl and phenyl rings of this compound are electron-donating, which would suggest a relatively slower rate of hydrolysis compared to unsubstituted phenyl benzoate.

The half-life of methyl benzoate at pH 8 and 10°C has been estimated to be 1.8 years, and the presence of an electron-releasing group can increase this half-life oieau.fr. The hydrolysis of commercial aryl phosphates, which share structural similarities, also shows a dependence on pH, with degradation being slow under acidic and neutral conditions epa.gov. Therefore, the hydrolytic degradation of this compound is expected to be a significant but potentially slow process under typical environmental conditions.

Below is a table summarizing the expected hydrolytic degradation products of this compound.

Reactant Condition Primary Products
This compoundHydrolysis (Acid or Base Catalyzed)3-Methylbenzoic acid
2-Methylphenol (o-cresol)

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms, is a critical process for the removal of organic compounds from the environment. For benzoate esters, microbial activity plays a central role in their ultimate mineralization.

Microbial Degradation Pathways

The microbial degradation of benzoate esters typically begins with the enzymatic hydrolysis of the ester linkage by esterases, releasing the corresponding carboxylic acid and alcohol nih.gov. In the case of this compound, this initial step would yield 3-methylbenzoic acid and 2-methylphenol. Both of these intermediate products are known to be biodegradable by various soil and aquatic microorganisms.

The aerobic degradation of benzoate and its derivatives has been extensively studied. Bacteria can metabolize benzoate through several pathways, often involving dioxygenation to form catechols, which are then subject to ring cleavage ethz.ch. For methylbenzoates, such as 3-methylbenzoate, microorganisms like Pseudomonas putida can utilize them as a carbon and energy source nih.gov. The degradation pathway for 4-methylbenzoate by Magnetospirillum sp. has been shown to proceed via a specific 4-methylbenzoyl-CoA pathway, analogous to the anaerobic benzoyl-CoA degradation pathway epa.govresearchgate.net.

The other primary degradation product, 2-methylphenol (o-cresol), is also subject to microbial degradation. Phenol-acclimated aerobic granules have been shown to effectively metabolize cresol (B1669610) isomers google.com. The metabolism of cresols by Pseudomonas species can proceed through the formation of methylcatechols, followed by ring fission nih.gov. The general pathway for the degradation of such aromatic compounds involves initial oxidation by mono- and dioxygenases to yield key intermediates like catechols, which then undergo ring cleavage asm.org.

Identification of Degradation Products in Environmental Samples

The identification of degradation products in environmental samples provides direct evidence of the operative degradation pathways. For this compound, the primary degradation products expected in environmental samples are 3-methylbenzoic acid and 2-methylphenol.

Further degradation of these primary products would lead to a variety of downstream metabolites. The anaerobic degradation of m-xylene (B151644) by Azoarcus sp. is known to proceed via 3-methylbenzoate nih.gov. Metabolite analysis of cultures grown with 4-methylbenzoate has tentatively identified 4-methylcyclohex-1,5-diene-1-carboxylate epa.gov. Studies on the anaerobic degradation of m-cresol (B1676322) have shown that benzoic acid is a key metabolite, merging its degradation pathway with that of many other phenolic compounds mdpi.com.

In soil, the degradation of toluene, a related methylated aromatic compound, has been found to produce intermediates such as carboxylic acids researchgate.net. The analysis of groundwater contaminated with BTEX (benzene, toluene, ethylbenzene, and xylenes) has identified metabolites such as toluic acids and benzyl succinic acids as markers of microbial degradation. Therefore, in environmental samples containing this compound, one would expect to find not only the primary hydrolysis products but also a suite of further transformed compounds indicative of ring-cleavage and central metabolic pathways.

The following table lists the predicted initial and subsequent degradation products of this compound in environmental samples.

Parent Compound Initial Degradation Products Subsequent Degradation Products (Examples)
This compound3-Methylbenzoic acid3-Methylbenzoyl-CoA, Methylcatechols, Ring-cleavage products
2-Methylphenol (o-cresol)Methylcatechols, Ring-cleavage products

Methodologies for Environmental Impact Assessment

The environmental impact assessment of chemicals like this compound involves a structured evaluation of their potential risks to the ecosystem. Regulatory agencies and researchers employ various methodologies to characterize ecological hazards and exposure. epa.gov These assessments often rely on a combination of experimental data, computational modeling, and established frameworks.

A common approach is the use of tiered risk assessment frameworks . These frameworks, such as the one used by Australia (IMAP), begin with a high-throughput screening (Tier I) using available data and models to identify chemicals of low concern, allowing resources to be focused on those requiring more in-depth evaluation in higher tiers. industrialchemicals.gov.au

Another key methodology is the Ecological Risk Classification of Organic Substances (ERC) , as used in Canada. canada.ca This risk-based approach considers multiple metrics for both chemical hazard and environmental exposure potential. It uses various lines of evidence to classify substances based on their potential to cause ecological harm. canada.cacanada.ca For the broader benzoates group, this approach has been used to conclude that many are unlikely to cause ecological harm at current exposure levels. canada.ca

Experimental testing according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) , is fundamental to environmental impact assessment. For assessing biodegradability, methods like the OECD 301B (CO2 Evolution Test) are used. researchgate.net In this test, the amount of carbon dioxide produced by microbial degradation of the test substance is measured over time. A substance is considered "readily biodegradable" if it meets a specific percentage of theoretical CO2 production within a set timeframe, such as the "10-day window." researchgate.net Sodium benzoate is often used as a reference compound in these tests to ensure the test system is functioning correctly. researchgate.net

When experimental data is scarce, Quantitative Structure-Activity Relationship (QSAR) models are employed. These computational tools predict the properties and potential effects (e.g., toxicity, biodegradability) of a chemical based on its molecular structure. industrialchemicals.gov.au This allows for the estimation of environmental risk for chemicals that have not been extensively tested.

Table 2: Methodologies for Environmental Impact Assessment

Methodology Principle Application Example Reference(s)
Ecological Risk Classification (ERC) A risk-based approach considering multiple metrics for hazard and exposure to classify substances. Used by the Government of Canada to assess the ecological risk of the Benzoates Group. canada.cacanada.ca
Tiered Assessment Frameworks (e.g., IMAP) A multi-stage process (Tier I, II, etc.) that aligns assessment effort with the potential risk of a chemical. Employed in Australia for the assessment of industrial chemicals. industrialchemicals.gov.au
OECD Test Guidelines (e.g., OECD 301B) Standardized experimental protocols for determining chemical properties, such as biodegradability via CO2 evolution. Used to test the biodegradability of synthetic fluids and reference chemicals like sodium benzoate. researchgate.net
Hydrolysis and Metabolite Data The assessment considers the properties of degradation products, assuming rapid breakdown of the parent compound. Assessments of benzoate esters focus on data for benzoic acid, their common metabolite. canada.cacanada.ca

| Quantitative Structure-Activity Relationship (QSAR) | Computational models that predict chemical properties and effects based on molecular structure. | Used to predict skin irritation potential when experimental data is unavailable. | industrialchemicals.gov.au |

Table 3: List of Chemical Compounds

Compound Name
This compound
3-methylbenzoic acid
2-methylphenol
Benzoic acid
Benzyl alcohol
Butyl benzoate
Catechol
Cyclohexa-1,4-diene-1-carboxylate
Cyclohexa-2,5-diene-1-carboxylate
Denatonium benzoate
Diethylene glycol dibenzoate (DEGDB)
Dipropylene glycol dibenzoate (DPGDB)
Ethyl benzoate
Isobutyl benzoate
Methyl 3-nitrobenzoate
Methyl benzoate
Phenyl benzoate
Sodium benzoate
Tribenzoin
Trimethylpentanediyl dibenzoate (TMPD)

Advanced Research in Applications and Material Science with Benzoate Esters

Role of Benzoate (B1203000) Esters as Key Synthetic Intermediates

Benzoate esters are valuable as key intermediates in organic synthesis due to their reactivity and ability to be converted into a variety of other functional groups and complex molecules. They serve as precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemicalbook.comfishersci.no For instance, branched allylic esters are recognized as important synthetic intermediates for producing branched allylic alcohols. nih.gov Similarly, compounds like tert-butyl p-(bromomethyl) benzoate are used as intermediates in pharmaceutical synthesis. caymanchem.com

The reactivity of the ester group allows for several key transformations:

Hydrolysis: Esters can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. libretexts.org

Transesterification: An ester can react with an alcohol in the presence of an acid or base catalyst to exchange its alkoxy group, forming a new ester. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or amines converts esters into amides. libretexts.org

Reduction: Esters can be reduced to primary alcohols using strong reducing agents. libretexts.org

Grignard Reaction: Reaction with Grignard reagents converts esters into tertiary alcohols. libretexts.org

Specifically, 2-Methylphenyl 3-methylbenzoate (B1238549) has been identified as a synthetic intermediate. It can undergo substitution reactions to yield other complex molecules. One documented transformation is its use in the synthesis of (4-hydroxy-3-methylphenyl)(phenyl)methanone, a hydroxy-substituted benzophenone (B1666685) derivative. This highlights its role as a building block for more complex chemical structures.

PrecursorReactionProductSignificance
2-Methylphenyl 3-methylbenzoateSubstitution(4-hydroxy-3-methylphenyl)(phenyl)methanoneServes as an intermediate in the synthesis of substituted benzophenones.

The versatility of benzoate esters, including specific structures like this compound, makes them fundamental components in multi-step synthetic strategies across various fields of chemical research. researchgate.netontosight.ai

Applications in Polymer Chemistry and as Polymer Additives

Benzoate esters are widely utilized in polymer science, both as components of polymer chains and as additives that modify the properties of the final material. nih.govspecialchem.com Their primary application as additives is as plasticizers, particularly in polyvinylchloride (PVC) formulations. specialchem.comspecialchem.com

As plasticizers, benzoate esters enhance the flexibility, workability, and durability of polymers. Dibenzoate esters are commonly used in applications like resilient PVC flooring. specialchem.com Monobenzoates, due to their higher volatility, are often employed as solvency-boosting additives or as agents to reduce viscosity in flexible PVC. specialchem.com The low molecular weight of some benzoates can also lower the processing temperatures required. specialchem.com Novel high-viscosity liquid benzoate ester compositions have been developed for use as plasticizers in paints, coatings, adhesives, and sealants. google.com

The general properties and applications of benzoate esters as polymer additives are summarized below.

Benzoate Ester TypePrimary RoleCommon ApplicationsKey Benefits
MonobenzoatesPlasticizer, Co-solventFlexible PVCBoosts solvency, depresses viscosity. specialchem.com
DibenzoatesPlasticizerResilient PVC flooring, adhesives, sealantsImproves flexibility and durability. specialchem.comgoogle.com
High-Viscosity EstersPlasticizerPaints, coatings, elastomers, filmsEnhances pliability. google.com

Beyond their role as additives, benzoate ester moieties can be incorporated directly into polymer backbones. For example, surface-initiated atom transfer radical polymerization (SI-ATRP) has been used to create polymer brushes from active esters like N-hydroxysuccinimide 4-vinyl benzoate. nih.gov These "active ester brushes" can serve as universal scaffolds for creating functional surfaces for sensors or microarrays. nih.gov While specific research detailing the use of this compound in polymer applications is not widely documented, its structural characteristics as a monobenzoate suggest potential utility in roles similar to other aromatic esters in modifying polymer properties.

Integration of Green Chemistry Principles in Benzoate Ester Synthesis and Utilization

The synthesis of benzoate esters, traditionally achieved through methods like Fischer esterification using strong mineral acids, is increasingly being re-evaluated through the lens of green chemistry. uwlax.eduresearchgate.net Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.masolubilityofthings.com

Key green chemistry principles applicable to benzoate ester synthesis include:

Waste Prevention: Designing syntheses to minimize byproducts. solubilityofthings.comacs.org

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. acs.org

Safer Solvents and Auxiliaries: Reducing or replacing hazardous solvents with benign alternatives like water or solvent-free conditions. imist.mabrazilianjournals.com.br

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave irradiation. uwlax.edusolubilityofthings.com

Use of Catalysis: Employing selective catalytic reagents instead of stoichiometric ones, with a focus on recyclable heterogeneous catalysts. acs.org

Researchers have explored several greener alternatives to conventional esterification methods.

Green ApproachDescriptionAdvantages
Solid Acid Catalysts Replacing liquid acids like sulfuric acid with reusable solid acids (e.g., zirconia-based catalysts). mdpi.comReduces corrosive waste, catalyst is recoverable and can be used multiple times, leading to less environmental pollution. mdpi.com
Microwave Synthesis Using microwave irradiation to heat the reaction mixture. uwlax.eduAllows for shorter reaction times, minimizes heat loss, and reduces energy waste compared to conventional heating. uwlax.edu
Aqueous Medium Performing reactions in water instead of organic solvents. brazilianjournals.com.brAvoids the use of toxic and volatile organic solvents, aligning with principles of safer chemistry. brazilianjournals.com.br

For example, the synthesis of methyl and ethyl benzoates has been investigated using microwave reactors to shorten reaction times and reduce energy consumption. uwlax.edu Another study focused on using reusable titanium zirconium solid acids for the synthesis of a series of methyl benzoate compounds, avoiding non-recoverable and polluting liquid acids. mdpi.com These approaches highlight a shift towards more sustainable and environmentally conscious chemical manufacturing, which is fully applicable to the industrial production of compounds like this compound. brazilianjournals.com.brdokumen.pub

Design and Synthesis of Benzoate Ester Derivatives for Targeted Research Investigations

The molecular scaffold of benzoate esters lends itself to derivatization, allowing for the synthesis of novel compounds with tailored properties for specific research applications, particularly in medicinal chemistry and materials science. nih.govgoogle.com By modifying the substituents on either the benzoic acid or the phenyl portion of the ester, researchers can fine-tune the molecule's biological activity or physical properties.

For instance, a series of eugenyl benzoate derivatives were synthesized to explore their potential as inhibitors of the BCL-2 protein in colorectal cancer cells. nih.gov In another study, various benzoate derivatives were synthesized and showed activity similar to nerve growth factor, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. google.com

The synthesis of 2,4,6-trinitrophenyl 3-methylbenzoate, a derivative of one of the precursors to this compound, was undertaken to study the properties of esters containing the picric acid moiety, which is known for its use in charge-transfer complexes and materials with non-linear optical (NLO) properties. nih.gov This demonstrates how a core benzoate structure can be systematically modified for materials science research. nih.gov

The synthesis of derivatives often involves standard organic reactions tailored to the specific parent molecule.

Parent CompoundSynthetic ModificationResearch Goal
Eugenol and various benzoic acidsEsterification, Demethylation, Halohydrin reactionTo acquire novel compounds with potential anticancer activity. nih.gov
2-Nitro-3-methyl benzoateReaction with benzyl (B1604629) isothiourea hydrochloride followed by oxidationTo develop a simple, high-yield method for producing 2-chlorosulfonyl-3-methyl benzoate, an important intermediate. google.com
3-Methylbenzoic acid and Picric acidTwo-step reaction via an acyl chloride intermediateTo synthesize and characterize a novel nitro aryl benzoate for materials science studies. nih.gov
2-Methyl benzoic acidMulti-step reaction involving protection, bromination, and couplingTo synthesize complex N-phenylbenzamide derivatives with potential antibacterial activity. rasayanjournal.co.in

These examples underscore a common strategy in chemical research: using a foundational molecule like a benzoate ester and systematically creating a library of related compounds to investigate structure-activity relationships or to develop new materials. The compound this compound represents a specific scaffold that can be similarly modified for targeted investigations. google.com

Future Research Directions for 2 Methylphenyl 3 Methylbenzoate

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 2-Methylphenyl 3-methylbenzoate (B1238549), derived from the esterification of 3-methylbenzoic acid and 2-methylphenol, presents challenges due to steric hindrance. Traditional acid-catalyzed methods often require harsh conditions and can lead to side reactions. Future research should focus on developing highly efficient and selective novel catalytic systems.

Promising areas of investigation include the use of organometallic and solid acid catalysts. For instance, zirconocene (B1252598) triflate has shown effectiveness in catalyzing aromatic esterifications, and its potential for the synthesis of 2-Methylphenyl 3-methylbenzoate warrants investigation. diva-portal.org Iron-supported solid acid catalysts, such as those incorporating zirconium or titanium, offer the advantages of being environmentally benign and reusable, making them excellent candidates for developing sustainable synthetic protocols. mdpi.com A study on various substituted benzoic acids showed that the position of substituents significantly impacts the yield, a factor that will be crucial in optimizing the synthesis of this particular isomer. mdpi.com Furthermore, palladium-based catalytic systems, which have been utilized for the carbonylation of brominated precursors to form methyl benzoates, could be adapted for the synthesis of this compound from appropriately substituted precursors. google.com

The development of these novel catalytic systems would not only improve the efficiency and yield of this compound synthesis but also align with the principles of green chemistry by reducing energy consumption and waste generation. google.com

Table 1: Potential Catalytic Systems for Future Investigation

Catalyst TypeExamplePotential AdvantagesResearch Focus
OrganometallicZirconocene triflateHigh activity for aromatic esterificationOptimization of reaction conditions (solvent, temperature, catalyst loading) for sterically hindered substrates. diva-portal.org
Solid AcidIron-supported Zr/TiReusability, environmental friendlinessCatalyst design to enhance selectivity for the specific isomers of the reactants. mdpi.com
Palladium-basedPalladium on carbonHigh efficiency in carbonylation reactionsDevelopment of a convergent synthesis route from halogenated precursors. google.com
OrganocatalystsN-Heterocyclic Carbenes (NHCs)Metal-free, mild reaction conditionsExploration of NHC-hydroxamic acid co-catalyzed acyl transfer for hindered systems. acs.org

Advanced Mechanistic Studies using Synergistic Spectroscopic and Computational Approaches

A detailed understanding of the reaction mechanism is paramount for the rational design of more efficient synthetic processes. Future research should employ a synergistic approach, combining advanced spectroscopic techniques with computational modeling to elucidate the intricate steps of the formation of this compound.

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanistic pathways of esterification and aminolysis of benzoates. acs.orgsemanticscholar.org Such computational studies can be used to model the transition state structures and calculate the activation energies for the reaction of 3-methylbenzoic acid and 2-methylphenol with various catalysts. rsc.orgrsc.org This theoretical insight can help in identifying the rate-determining steps and the role of the catalyst in lowering the activation barrier.

These computational findings should be corroborated with experimental data from in-situ spectroscopic monitoring. Techniques like FT-IR and NMR spectroscopy can track the concentrations of reactants, intermediates, and products in real-time, providing kinetic data to validate the proposed mechanisms. acs.org The combination of theoretical predictions from DFT with empirical spectroscopic evidence will provide a comprehensive, atomic-level picture of the reaction, paving the way for knowledge-driven optimization of the synthesis of this compound. nih.gov

Sustainable Synthesis and Environmental Degradation Research

The principles of green chemistry are increasingly guiding chemical synthesis. dokumen.pub Future research on this compound should prioritize the development of sustainable synthetic routes and a thorough understanding of its environmental fate. This includes exploring solvent-free reaction conditions and the use of recyclable catalysts, as previously mentioned.

Equally important is the study of the biodegradation of this compound. Aromatic compounds and esters can be degraded by various microorganisms in the environment. mdpi.comnih.govmdpi.com Research should focus on identifying the specific bacterial or fungal strains capable of metabolizing this compound and elucidating the enzymatic pathways involved in its degradation. nih.govenviro.wiki Understanding these pathways is crucial for assessing its environmental persistence and for developing potential bioremediation strategies for related aromatic ester pollutants. The initial steps of degradation are likely to involve hydrolysis of the ester bond, followed by the opening of the aromatic rings, processes that are well-documented for other aromatic compounds. enviro.wiki

Development of Novel Materials Incorporating Benzoate (B1203000) Ester Moieties

The rigid structure of the benzoate ester moiety makes it a valuable building block for the creation of novel materials with specific functional properties. A significant area for future research is the incorporation of the this compound structure into advanced polymers and liquid crystals.

Side-chain liquid-crystalline polymers containing phenyl benzoate moieties have been shown to exhibit interesting properties, including the ability to form controlled nanostructures and respond to external stimuli like light. mdpi.comnih.govacs.org The specific substitution pattern of this compound could influence the mesophase behavior and self-assembly properties of such polymers, potentially leading to materials with unique optical or electronic characteristics. mdpi.com Research in this area would involve the synthesis of monomers derived from this compound and their subsequent polymerization, followed by a detailed characterization of the resulting material's physical and chemical properties. The ability of such materials to form well-defined microphase-separated structures could be exploited in applications such as filter membranes or templates for microfabrication. mdpi.comnih.gov

Q & A

Basic Research Questions

What are the established synthetic routes for 2-methylphenyl 3-methylbenzoate, and what experimental parameters are critical for optimizing yield?

The compound is synthesized via a nucleophilic acyl substitution reaction. A common method involves reacting 3-methylbenzoyl chloride with 2-methylphenol in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Key parameters include:

  • Temperature control : Maintaining 35°C during the reaction to minimize side products .
  • Stoichiometric ratios : A 1:1 molar ratio of acyl chloride to phenol, with a 10–15% excess of DIPEA to ensure complete deprotonation .
  • Work-up : Precipitation induction using low-polarity solvents (e.g., hexane) to isolate the ester .

What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should be prioritized?

  • 1H-NMR : Key peaks include aromatic protons (δ 7.77–7.85 ppm for substituents on the benzoate ring) and methyl groups (δ 2.60 ppm for the 3-methyl substituent) .
  • GC-MS : Confirm molecular ion peaks (m/z ≈ 240–250) and fragmentation patterns to rule out unreacted starting materials .
  • FT-IR : Ester carbonyl stretch at ~1720 cm⁻¹ and absence of hydroxyl peaks (~3400 cm⁻¹) to verify esterification completion .

What are the primary research applications of this compound in organic and medicinal chemistry?

The compound serves as:

  • A synthetic intermediate for triazine-based herbicides, where ester groups enhance bioavailability and stability .
  • A model substrate for studying steric effects in ester hydrolysis due to its ortho-methyl substituents .

Advanced Research Questions

How can computational methods (e.g., DFT) elucidate the reaction mechanism and electronic effects in this compound synthesis?

  • DFT calculations : Optimize geometries of intermediates (e.g., tetrahedral acyl-oxygen intermediates) to identify transition states and activation barriers .
  • Frontier molecular orbital (FMO) analysis : Compare HOMO-LUMO gaps of 3-methylbenzoyl chloride and 2-methylphenol to predict reactivity .

What experimental strategies can resolve contradictions in reported solubility and stability data for this compound?

  • High-throughput screening : Test solubility in 10+ solvents (e.g., DMSO, THF, ethyl acetate) under controlled humidity and temperature .
  • Accelerated stability studies : Use HPLC to monitor degradation products under oxidative (H₂O₂) and thermal (40–60°C) stress .

How does this compound interact with biological macromolecules, and what assays are suitable for studying these interactions?

  • Fluorescence quenching assays : Measure binding affinity with human serum albumin (HSA) using tryptophan fluorescence .
  • Molecular docking : Simulate interactions with enzyme active sites (e.g., dihydroorotate dehydrogenase) to predict inhibitory activity .

What crystallographic techniques are recommended for resolving polymorphism or conformational flexibility in this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement to resolve methyl group torsional angles and packing motifs .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphic forms .

How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Solvent-free conditions : Employ microwave-assisted synthesis to reduce reaction time and energy consumption .
  • Biocatalysis : Screen lipases (e.g., Candida antarctica) for esterification under mild conditions (pH 7, 25°C) .

Methodological Notes

  • Contradiction handling : Cross-validate NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to resolve signal assignment ambiguities .
  • Safety protocols : Adhere to NIOSH guidelines for handling methyl benzoate derivatives, including fume hood use and PPE (gloves, goggles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.